1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate
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Overview
Description
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyridine ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl ethanone intermediate, which is then reacted with 4-(pyridin-3-ylsulfonyl)piperazine under controlled conditions. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: The pyridine ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the piperazine ring may produce various piperazine derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Furan-2-yl)-2-(4-(pyridin-2-ylsulfonyl)piperazin-1-yl)ethanone oxalate
- 1-(Furan-2-yl)-2-(4-(pyridin-4-ylsulfonyl)piperazin-1-yl)ethanone oxalate
Uniqueness: 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanone oxalate is unique due to the specific positioning of the pyridine ring and the sulfonyl group, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in certain applications, such as increased binding affinity to specific targets or enhanced stability under physiological conditions.
Properties
IUPAC Name |
1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S.C2H2O4/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13;3-1(4)2(5)6/h1-5,10-11H,6-9,12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAUDASZCVPZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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